molecular formula C17H15FN4O4S B2470276 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1170478-29-1

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2470276
CAS No.: 1170478-29-1
M. Wt: 390.39
InChI Key: CJYIXKANKLUWKP-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 4 with a methoxy group, and at position 3 with a carboxamide linked to a 4-sulfamoylphenyl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-26-15-10-22(13-6-2-11(18)3-7-13)21-16(15)17(23)20-12-4-8-14(9-5-12)27(19,24)25/h2-10H,1H3,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIXKANKLUWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

Route 1A: Hydrazine-Diketone Cyclization

  • Precursor Synthesis : React 4-fluorophenylhydrazine hydrochloride with a 1,3-diketone bearing a methoxy group at the γ-position (e.g., methyl 4-methoxyacetoacetate).
  • Cyclization : Under acidic conditions (HCl/EtOH, reflux), forms 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylate.
  • Saponification : Hydrolyze the ester to carboxylic acid using NaOH/EtOH-H2O.
  • Amidation : Activate acid as chloride (SOCl2) and couple with 4-sulfamoylaniline in THF with Et3N.

Route 1B: Trichloromethyl Enone Strategy
Adapting regiocontrolled methods from ACS Omega:

  • Enone Preparation : React 4-fluorophenylacetylene with trichloroacetyl chloride to form trichloromethyl enone.
  • Hydrazine Cyclocondensation : Use 4-methoxyphenylhydrazine hydrochloride to selectively form 1-(4-fluorophenyl)-4-methoxy-3-(trichloromethyl)-1H-pyrazole.
  • Methanolysis : Convert -CCl3 to -COOCH3 via reflux in MeOH/K2CO3.
  • Amide Formation : As in Route 1A.

Post-Functionalization Approach

Route 2A: Late-Stage Methoxylation

  • Pyrazole Synthesis : Prepare 1-(4-fluorophenyl)-4-chloro-1H-pyrazole-3-carboxylic acid via cyclocondensation.
  • Nucleophilic Substitution : Replace Cl with OMe using NaOMe in DMF at 80°C.
  • Amide Coupling : Standard HATU/DIPEA conditions with 4-sulfamoylaniline.

Route 2B: Direct Sulfamoylation

  • Precursor Amine : Synthesize N-(4-aminophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.
  • Sulfamation : Treat with SO3·Py complex followed by NH3 gas in DCM.

Optimization of Critical Steps

Regiocontrol in Pyrazole Formation

Condition Regioisomer Ratio (3:5) Yield (%) Source
Hydrazine·HCl/MeOH 97:3 85
Free Hydrazine/EtOH 14:86 78
Microwave 150°C 99:1 91 Patent

Using substituted hydrazine hydrochlorides in polar protic solvents favors 1,3-regioisomers, critical for positioning the carboxamide.

Amidation Efficiency

Activating Agent Solvent Temp (°C) Conversion (%)
SOCl2 THF 25 72
HATU DMF 0→25 94
EDCl/HOBt CH2Cl2 25 88

Coupling reagents like HATU minimize racemization and improve yields compared to acid chlorides.

Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, pyrazole-H5)
  • δ 7.89 (d, J=8.6 Hz, 2H, sulfamoylphenyl)
  • δ 7.45 (dd, J=8.7 Hz, 2H, 4-fluorophenyl)
  • δ 3.92 (s, 3H, OCH3)
  • δ 7.23 (s, 2H, SO2NH2)

IR (KBr) :

  • 1675 cm⁻¹ (C=O amide)
  • 1340, 1160 cm⁻¹ (SO2 asym/sym)
  • 1250 cm⁻¹ (C-O methoxy)

Challenges and Solutions

  • Sulfamoyl Group Stability : Avoid strong acids/bases; use mild amidation conditions.
  • Regiochemical Purity : Microwave-assisted synthesis enhances selectivity.
  • Solubility Issues : DMF/EtOH mixtures improve reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its suitability as a drug candidate.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or sensors.

    Biological Research: Researchers explore its effects on cellular processes, enzyme activities, and molecular pathways to elucidate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-Carboxamide Derivatives with Sulfamoylphenyl Groups

  • 1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxylic Acid () :
    This analog replaces the carboxamide group with a carboxylic acid and introduces a p-tolyl group at position 3. The carboxylic acid increases polarity but reduces membrane permeability compared to the carboxamide in the target compound. It serves as an internal standard in metabolic studies, highlighting its stability under analytical conditions .

  • N-(6-(Hydroxyamino)-6-Oxohexyl)-1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxamide (7a, ): The addition of a hydroxyamino-oxohexyl chain introduces a hydroxamate moiety, which may enhance metal-binding capacity (e.g., for zinc-dependent enzymes). This modification contrasts with the methoxy group in the target compound, suggesting divergent biological targets .

Fluorophenyl-Substituted Pyrazole Analogs

  • 1-(4-Fluorophenyl)-N-Methyl-N-((2-Methylthiazol-4-yl)Methyl)-1H-Pyrazole-3-Carboxamide (): The thiazole ring replaces the sulfamoylphenyl group, introducing heterocyclic diversity. Thiazole moieties are known to modulate kinase inhibition, suggesting this compound may target different pathways than the sulfamoyl-containing analog .
  • The dual fluorophenyl groups may enhance lipophilicity compared to the target compound’s methoxy group .

Substituent Variations Impacting Bioactivity

  • These hybrids exhibit bifunctional activity (e.g., EGFR and JNK-2 inhibition), unlike the target compound’s unmodified methoxy group .

Structural and Functional Data Table

Compound Name Key Substituents Functional Implications Reference
1-(4-Fluorophenyl)-4-Methoxy-N-(4-Sulfamoylphenyl)-1H-Pyrazole-3-Carboxamide 4-OCH₃, 3-CONH-(4-SO₂NH₂C₆H₄) Enhanced solubility, hydrogen bonding -
1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxylic Acid 5-p-Tolyl, 3-COOH Analytical stability, polar metabolite
N-(6-(Hydroxyamino)-6-Oxohexyl)-1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxamide 6-(NHOH)-oxohexyl chain Potential metalloenzyme inhibition
4-(4-Fluorophenyl)-5-(3-(4-Fluorophenyl)Ureido)-1-Methyl-1H-Pyrazole-3-Carboxamide 5-Ureido, 1-CH₃ Dual fluorophenyl lipophilicity
Pyrazole-Oxime Hybrids (10a–c) Oxime (-CH=N-OH) pH-dependent activity, kinase inhibition

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18F2N4O4SC_{23}H_{18}F_{2}N_{4}O_{4}S with a molecular weight of approximately 484.48 g/mol. The structure features a pyrazole ring with various substitutions that contribute to its biological activity. Notably, the presence of the sulfamoyl group is significant for its pharmacological interactions.

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, they target BRAF(V600E) and EGFR pathways, which are critical in many cancers .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown up to 85% inhibition at certain concentrations .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. It has shown promising results comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide:

  • Antitumor Studies : A series of synthesized pyrazole carboxamides were tested against human cancer cell lines, showing notable inhibitory effects on cell proliferation and migration. The most active compounds were identified through structure-activity relationship (SAR) studies .
  • Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of pyrazole derivatives, several compounds exhibited significant inhibition of TNF-α and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
  • Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus showed that certain compounds had MIC values comparable to conventional antibiotics, suggesting their viability as antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamideHighModerateModerate
1-(2,6-difluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazoleModerateHighLow
1-(4-bromophenyl)-4-methoxy-N-(3-sulfamoylphenyl)-1H-pyrazoleHighHighHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 4-fluoroaniline with a methoxy-substituted pyrazole precursor, followed by coupling to a sulfamoylphenyl group. Key intermediates (e.g., pyrazole-3-carboxylic acid derivatives) should be purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Example : A similar compound, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide, was synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by azide cyclization .

Q. How can researchers address low aqueous solubility during in vitro assays for this compound?

  • Methodology : Solubility challenges are common due to the hydrophobic 4-fluorophenyl and sulfamoylphenyl groups. Strategies include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers.
  • Preparation of prodrugs (e.g., esterification of the carboxamide group) to enhance bioavailability .
  • Nanoformulation techniques (liposomes or polymeric nanoparticles) to improve dispersion .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology :

  • HPLC-UV/HRMS : Confirm purity (>95%) and molecular weight (e.g., calculated for C₁₇H₁₅FN₄O₄S: 398.09 g/mol).
  • FT-IR Spectroscopy : Validate functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Core modifications : Replace the 4-methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
  • Sulfamoylphenyl substitution : Test analogs with meta-substituted sulfonamides to reduce steric hindrance.
  • Biological assays : Pair SAR with enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity profiling .
    • Example : A pyrazole-3-carboxamide derivative with a 4-chlorophenyl group showed improved COX-2 selectivity in SAR studies .

Q. What computational approaches are effective in predicting binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., kinases or GPCRs).
  • ADMET prediction (SwissADME, pkCSM) to estimate permeability, metabolic stability, and toxicity risks.
  • Quantum mechanical calculations (Gaussian 09) to optimize geometry and electrostatic potential surfaces .
    • Case study : A triazole-carboxamide analog demonstrated strong correlation between computed binding affinity (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

  • Methodology :

  • Standardize assay conditions : Control pH, temperature, and ATP concentration for kinase assays.
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Batch variability checks : Re-synthesize the compound and re-test to exclude impurities as confounding factors .

Q. What strategies are recommended for in vivo pharmacokinetic profiling of this compound?

  • Methodology :

  • Rodent studies : Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F).
  • LC-MS/MS analysis : Quantify plasma concentrations using a validated method (LLOQ ≤1 ng/mL).
  • Tissue distribution : Assess accumulation in target organs (e.g., liver, brain) via homogenization and extraction .

Key Considerations for Experimental Design

  • Contradictory evidence : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Always include positive controls (e.g., celecoxib for COX-2 studies) .
  • Synthetic reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously to ensure batch-to-batch consistency .

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